molecular formula C16H9F2NO2 B2777940 (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 93245-33-1

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2777940
CAS No.: 93245-33-1
M. Wt: 285.25
InChI Key: OYBGLKMOUWELOT-WQLSENKSSA-N
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Description

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of fluorine atoms and a keto group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the Keto Group: The keto group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The fluorine atoms and keto group play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-chloro-3-[2-(2-chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-bromo-3-[2-(2-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-iodo-3-[2-(2-iodophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of fluorine atoms in (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO2/c17-9-5-6-14-11(7-9)12(16(21)19-14)8-15(20)10-3-1-2-4-13(10)18/h1-8H,(H,19,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBGLKMOUWELOT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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